Superior Antibacterial Potency Against Vancomycin-Resistant Enterococcus faecalis (VREF)
Totarol exhibits potent antibacterial activity against vancomycin-resistant Enterococcus faecalis (VREF) at a concentration of 0.25 µg/mL, which is significantly lower than typical vancomycin MICs for resistant strains (>32 µg/mL) [1]. Additionally, totarol demonstrates antibiofilm activity, inhibiting both biofilm mass and bacterial cell viability as confirmed by confocal laser scanning microscopy [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against VREF |
|---|---|
| Target Compound Data | 0.25 µg/mL |
| Comparator Or Baseline | Vancomycin (for resistant strains): MIC >32 µg/mL |
| Quantified Difference | >128-fold lower MIC |
| Conditions | In vitro broth microdilution assay against vancomycin-resistant Enterococcus faecalis clinical isolate |
Why This Matters
This data positions totarol as a lead compound for addressing vancomycin-resistant enterococcal infections, a critical unmet need in hospital-acquired infection management.
- [1] Eom YB, et al. Totarol exhibits antibacterial effects through antibiofilm and combined interaction against vancomycin-resistant Enterococcus faecalis. Can J Microbiol. 2024;70(10):426-432. View Source
